molecular formula C11H16N2O4 B4424836 N-(3,4,5-trimethoxybenzyl)urea

N-(3,4,5-trimethoxybenzyl)urea

Cat. No.: B4424836
M. Wt: 240.26 g/mol
InChI Key: BKMXPNAWGWSRIY-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxybenzyl)urea is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.11100700 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Enzyme Activity and Stability N-(3,4,5-trimethoxybenzyl)urea and related compounds have been studied for their interactions with various enzymes. Research indicates that urea can inhibit enzymatic activity and accelerate thermal inactivation of certain enzymes, while trimethylamine-N-oxide (TMAO), a related compound, can either activate or inhibit different enzymes. These effects are independent of each other, suggesting complex interactions between these compounds and enzyme structures (Mashino & Fridovich, 1987).

2. Cardioprotective Effects In a study, the cardioprotective effects of a compound structurally similar to this compound were explored. The study focused on the efficacy of this compound in preventing ischemic changes in rat models, demonstrating potential applications in cardiovascular health research (Цорин et al., 2021).

3. Photolabile Derivatives for Biochemical Studies Photolabile derivatives of urea, which include compounds like this compound, have been synthesized for biochemical research. These derivatives release free urea upon exposure to light, enabling controlled studies on enzymatic reactions and protein structures. The photolysis rates of these derivatives vary based on their molecular structure, providing valuable tools for detailed biochemical investigations (Wieboldt et al., 2002).

4. Interaction with Nitrogen Fertilizers in Agriculture this compound and related urea derivatives are significant in agricultural research, especially concerning nitrogen fertilizer efficiency. Studies have examined how different urea-based fertilizers, including those with added inhibitors or biostimulants, impact crop yield and nitrogen loss, contributing to more sustainable agricultural practices (Norman et al., 2009).

5. Protective Mechanisms in Marine Animals Research on trimethylamine N-oxide, a compound related to this compound, reveals its role in protecting marine animals from the destabilizing effects of urea on protein structures. This research broadens understanding of biochemical adaptation mechanisms in different environments (Velasquez et al., 2016).

Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-15-8-4-7(6-13-11(12)14)5-9(16-2)10(8)17-3/h4-5H,6H2,1-3H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMXPNAWGWSRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.